2,4,4,5-Tetramethylhexan-3-ol

Description

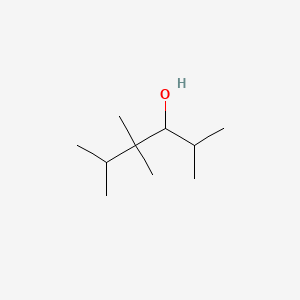

2,4,4,5-Tetramethylhexan-3-ol is a tertiary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. Its structure features a hydroxyl group (-OH) at the third carbon of a hexane backbone, with methyl substituents at positions 2, 4 (two methyl groups), and 5. This branching creates significant steric hindrance around the hydroxyl group, influencing its physical and chemical behavior.

As a tertiary alcohol, it is expected to exhibit lower acidity compared to primary or secondary alcohols due to the stabilization of its conjugate base via hyperconjugation and inductive effects. However, steric hindrance may further reduce its reactivity in nucleophilic substitution or oxidation reactions.

Properties

CAS No. |

66256-68-6 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,4,4,5-tetramethylhexan-3-ol |

InChI |

InChI=1S/C10H22O/c1-7(2)9(11)10(5,6)8(3)4/h7-9,11H,1-6H3 |

InChI Key |

VVRHXTVKOHXZJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)(C)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethylhexan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable ketone is reacted with a Grignard reagent (an organomagnesium compound) to form the desired alcohol. For instance, the reaction of 2,4,4,5-tetramethylhexan-3-one with methylmagnesium bromide in an ether solvent can yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically requires a metal catalyst such as palladium or platinum and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,4,5-Tetramethylhexan-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4,4,5-tetramethylhexan-3-one, using oxidizing agents such as chromic acid or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane, 2,4,4,5-tetramethylhexane, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 2,4,4,5-tetramethylhexan-3-one.

Reduction: 2,4,4,5-tetramethylhexane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,4,4,5-Tetramethylhexan-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in

Comparison with Similar Compounds

3-Ethyl-5,5-dimethylhexan-3-ol (C₁₀H₂₂O)

- Structure : Tertiary alcohol with an ethyl group at position 3 and two methyl groups at position 5.

- Key Differences : While both compounds are tertiary alcohols, the ethyl group in 3-ethyl-5,5-dimethylhexan-3-ol introduces greater steric bulk at the hydroxyl-bearing carbon compared to the methyl groups in 2,4,4,5-Tetramethylhexan-3-ol.

2,2,3,4-Tetramethylhexane (C₁₀H₂₂)

- Structure : Branched alkane lacking a functional group.

- Key Differences : The absence of a hydroxyl group eliminates hydrogen bonding, resulting in significantly lower boiling points and hydrophobicity compared to the alcohol derivatives.

2,2,5,5-Tetramethyl-3-phenylhexane (C₁₆H₂₆)

- Structure : Aromatic derivative with a benzene ring and tetramethyl branching.

- Key Differences : The aromatic ring introduces π-electron interactions, altering solubility and reactivity compared to aliphatic alcohols.

Physical and Chemical Properties

Table 1: Comparative Properties of this compound and Analogs

Key Observations:

Boiling Points : The presence of a hydroxyl group in alcohols increases boiling points compared to alkanes due to hydrogen bonding. However, this compound’s boiling point is estimated to be lower than 3-ethyl-5,5-dimethylhexan-3-ol due to greater branching near the hydroxyl group, reducing intermolecular interactions.

Hydrophobicity : The higher estimated LogP of this compound compared to its ethyl-substituted analog reflects increased hydrophobicity from additional methyl groups.

Critical Properties : For 2,2,3,4-Tetramethylhexane, critical temperature (Tc = 347.3°C) and density (ρc = 0.271 g/cm³) suggest lower molecular packing efficiency compared to alcohols .

Reactivity and Stability

- Acidity : Both tertiary alcohols exhibit low acidity. However, steric hindrance in this compound may further impede deprotonation compared to 3-ethyl-5,5-dimethylhexan-3-ol.

- Oxidation Resistance : Tertiary alcohols are resistant to oxidation, a property shared across analogs.

- Thermal Stability : The benzene derivative (2,2,5,5-Tetramethyl-3-phenylhexane) likely has higher thermal stability due to aromatic resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.